4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrazole ring, carboxylic acid groups, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrazole derivative with a carboxymethoxy group, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with 4-Carboxymethoxy-pyrazole-1-carboxylic acid tert-butyl ester, particularly in the presence of carboxylic acid groups and heterocyclic rings.
Boronic esters: These compounds are used in similar applications, particularly in organic synthesis and as protective groups in carbohydrate chemistry.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)12-5-7(4-11-12)16-6-8(13)14/h4-5H,6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEOICQOPOJHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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